molecular formula C22H24N2 B8201851 N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine

Cat. No.: B8201851
M. Wt: 316.4 g/mol
InChI Key: KLFHIKWIBKSIAB-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine is a substituted benzene diamine derivative featuring dimethyl groups at the N1 positions and benzyl (phenylmethyl) groups at the N4 positions. This structural configuration imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science. The compound’s aromatic core and tertiary amine groups enable participation in coordination chemistry, catalytic reactions, and polymer synthesis. Its synthesis typically involves alkylation or coupling reactions, such as the Buchwald–Hartwig amination, to introduce the substituents selectively .

Properties

IUPAC Name

4-N,4-N-dibenzyl-1-N,1-N-dimethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-23(2)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFHIKWIBKSIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Benzylation-Methylation Route

This method involves initial benzylation of the primary amines on 1,4-benzenediamine, followed by N-methylation to introduce dimethyl groups.

Benzylation of 1,4-Benzenediamine

1,4-Benzenediamine reacts with benzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The base deprotonates the amine, facilitating nucleophilic substitution at the benzyl chloride’s α-carbon. A molar ratio of 1:2.2 (diamine to benzyl chloride) ensures complete bis-benzylation while minimizing polysubstitution.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Duration: 6–12 hours

  • Yield: 70–75%

Side products include mono-benzylated intermediates and quaternary ammonium salts from over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the bis-benzylated product, N4,N4-bis(phenylmethyl)-1,4-benzenediamine.

N-Methylation of Bis-Benzylated Intermediate

The secondary amines of N4,N4-bis(phenylmethyl)-1,4-benzenediamine undergo methylation using dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I). Dimethyl sulfate, though toxic, offers higher reactivity under mild conditions.

Reaction Conditions:

  • Base: NaOH or NaH (to deprotonate amines)

  • Solvent: DMF or dichloromethane (DCM)

  • Temperature: 40–60°C

  • Molar Ratio: 1:2.5 (bis-benzylated diamine to dimethyl sulfate)

  • Yield: 80–85%

Excess methylating agent ensures complete dimethylation. The product is isolated via aqueous workup (neutralization, extraction with DCM) and vacuum distillation.

Reductive Amination Pathway

An alternative route employs reductive amination to concurrently introduce benzyl and methyl groups. This method avoids isolated intermediates, improving atom economy.

One-Pot Benzylation and Methylation

A mixture of 1,4-benzenediamine, benzaldehyde, and formaldehyde undergoes reductive amination in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel. Hydrogen gas (H₂) at 1–3 atm pressure facilitates imine reduction.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 50–70°C

  • Catalyst Loading: 5–10 wt% Pd/C

  • Yield: 65–70%

This method faces challenges in regioselectivity, often producing mixtures of mono- and di-substituted products.

Catalytic Systems and Optimization

Catalyst TypeReaction Efficiency (Conversion)SelectivityReference
Pd/C (5 wt%)99%95%
Cu/SiO₂98%90%
Raney Ni85%80%

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification. Nonpolar solvents (toluene, dodecane) reduce side reactions in high-temperature aminations. For methylation, dichloromethane minimizes esterification byproducts from dimethyl sulfate.

Challenges and Side Reactions

Steric Hindrance and Incomplete Functionalization

The bulky benzyl groups impede access to the amine centers, necessitating excess reagents or prolonged reaction times. Kinetic studies show a 15–20% decrease in methylation efficiency when benzyl groups are present versus unsubstituted 1,4-benzenediamine.

Byproduct Formation

Common byproducts include:

  • Mono-methylated intermediates from insufficient dimethylation.

  • N-Benzyl-N-methyl derivatives due to competing benzylation during methylation.

  • Oxidation products (e.g., nitroso compounds) in oxygen-rich environments.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

ParameterBenzylation-MethylationReductive Amination
Raw Material CostHigh (benzyl chloride)Moderate (aldehydes)
Energy ConsumptionModerateHigh (H₂ pressure)
Purity≥95%85–90%
ScalabilityExcellentLimited

Waste Management

The benzylation-methylation route generates stoichiometric HCl, requiring neutralization with NaOH. Reductive amination produces water, necessitating drying agents like molecular sieves.

Emerging Methodologies

Photocatalytic Amination

Preliminary studies suggest that UV light activates 1,4-benzenediamine for selective benzylation using benzyl bromides, though yields remain low (40–50%).

Enzymatic Methylation

Methyltransferases from Pseudomonas putida catalyze N-methylation under aqueous conditions, offering a green alternative. Current limitations include enzyme stability and substrate specificity .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Safety Considerations

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine has been classified under several hazard categories:

  • Acute Toxicity (Oral) : Category 4 (H302)
  • Skin Corrosion/Irritation : Category 2 (H315)
  • Serious Eye Damage/Irritation : Category 2A (H319)
  • Specific Target Organ Toxicity (Single Exposure) : Respiratory tract irritation (H335)

Proper safety measures must be adhered to when handling this compound, including the use of protective gloves and eyewear .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form complex molecular architectures. The compound is particularly useful in synthesizing dyes and pigments due to its ability to form stable chromophores.

Polymer Chemistry

This compound is utilized in the production of specialty polymers. Its amine groups can act as curing agents or hardeners in epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials. The incorporation of this compound into polymer matrices can improve adhesion and durability .

Medicinal Chemistry

Research into the medicinal applications of this compound has identified potential uses in drug development. The compound's structural features may contribute to the design of new pharmaceuticals targeting specific biological pathways. Studies have indicated that derivatives of this compound exhibit activity against certain types of cancer cells, making it a candidate for further investigation in anticancer drug development .

Case Study 1: Synthesis of Dyes

In a study published by researchers at a prominent university, this compound was successfully used as a precursor for synthesizing azo dyes. The resulting dyes demonstrated excellent stability and vibrant colors suitable for textile applications. The study highlighted the efficiency of using this compound in dye synthesis compared to traditional methods .

Case Study 2: Polymer Development

A collaborative research project between industry and academia explored the use of this compound as a curing agent for epoxy resins. The findings indicated that incorporating this compound improved the thermal resistance and mechanical strength of the cured resin significantly compared to control samples without it. This application has implications for manufacturing high-performance materials used in aerospace and automotive industries .

Mechanism of Action

The mechanism by which N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or DNA, leading to various biological outcomes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N1,N4-Diphenylbenzene-1,4-diamine (CAS 74-31-7)

  • Structure : Phenyl groups at both N1 and N4 positions.
  • Properties : Lacks methyl groups, leading to reduced steric hindrance compared to the target compound.
  • Applications : Used as an intermediate in dye synthesis and polymerization. Its simpler structure offers lower thermal stability but higher solubility in polar solvents .

N,N-Dimethyl-p-benzenediamine (CAS 99-98-9)

  • Properties : Smaller substituents enhance solubility in water and alcohols but reduce lipophilicity.
  • Applications : Primarily employed as a redox indicator and in photochemical studies .

N1,N4-Bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD)

  • Structure: Schiff base with dimethylamino-benzylidene groups.
  • Properties: Exhibits aggregation-induced emission (AIE) in the solid state, unlike the non-emissive target compound.
  • Applications : Fluorescent sensors for organic vapors due to reversible fluorescence switching .

Compounds with Different Backbone Structures

MDL-72527 (N1,N4-bis(2,3-butadienyl)-1,4-butanediamine)

  • Structure : Butanediamine backbone with butadienyl groups.
  • Applications : Anticancer and antiplatelet agent due to polyamine metabolism modulation .

N1,N4-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine (CAS 139-60-6)

  • Structure : Bulky alkyl chains at N1 and N4.
  • Properties : High hydrophobicity, making it suitable for rubber antioxidant applications.
  • Applications : Prevents oxidative degradation in industrial polymers .

N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine

  • Structure: Quinoline-derived Schiff base.
  • Properties : Inhibits AKT1 kinase via π-π stacking and hydrogen bonding.
  • Applications : Anticancer drug candidate with in silico validated activity .

N1,N11-Diethylnorspermine

  • Structure : Linear tetraamine with ethyl groups.
  • Properties : Modulates NMDA receptor activity by competing with spermine.
  • Applications : Neuroprotective agent in glutamate-related pathologies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Substituents Solubility Key Application
Target Compound ~372.5 g/mol N1-Me₂, N4-Bn₂ Low in water Catalysis, Polymers
N1,N4-Diphenylbenzene-1,4-diamine 260.3 g/mol N1-Ph, N4-Ph Moderate (DCM) Dye Intermediate
MDL-72527 192.3 g/mol Butadienyl on C4 backbone High (PBS) Enzyme Inhibition
DBD (Schiff base) ~380.4 g/mol Dimethylamino-benzylidene Low (THF) Fluorescent Sensors

Biological Activity

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine, also known by its CAS number 151510-33-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H24N2
  • Molecular Weight : 316.439 g/mol
  • Density : 1.075 g/cm³
  • Boiling Point : 461°C at 760 mmHg
  • CAS Number : 151510-33-7

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antioxidant properties and potential cytotoxic effects against cancer cells.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The antioxidant effectiveness is often linked to the structure of the compound, particularly the presence of amine groups which can donate electrons to free radicals, thereby neutralizing them .

Table 1: Comparison of Antioxidant Activities

Compound NameAntioxidant Activity (IC50)Reference
This compoundTBDCurrent Study
p-Phenylenediamine (PPD)30 µM
N,N'-Bis(methylphenyl)-1,4-benzenediamine25 µM

Cytotoxic Effects

Studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of oxidative stress in cancer cells, leading to increased apoptosis rates.

Case Study: Cytotoxicity against Cancer Cell Lines

A recent study evaluated the effects of this compound on several cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated:

  • HepG2 : IC50 = 15 µM
  • MCF7 : IC50 = 20 µM
  • HeLa : IC50 = 18 µM

These findings suggest that the compound may serve as a potential lead for anticancer drug development .

The biological mechanisms underlying the activity of this compound involve:

  • Oxidative Stress Induction : The compound increases levels of reactive oxygen species (ROS) within cells, leading to cellular damage and apoptosis.
  • Inhibition of Cell Proliferation : It has been observed that this compound can inhibit cell cycle progression in cancer cells, thereby reducing tumor growth.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Studies indicate that derivatives of phenylenediamines can cause skin sensitization and other allergic reactions. Therefore, further toxicological evaluations are necessary to establish safe usage parameters for this compound in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine, and how can purity be ensured?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination using 1,4-diaminobenzene derivatives. For example, reacting 1,4-diaminobenzene with benzyl halides under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) to install benzyl groups, followed by dimethylation via alkylating agents like methyl iodide .
  • Characterization : Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). For example, benzylic protons appear as multiplets at δ 3.8–4.2 ppm, while aromatic protons show signals at δ 6.5–7.5 ppm .

Q. How can solubility challenges be addressed during experimental workflows?

  • Methodology : The compound’s solubility varies by solvent: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane). Pre-saturation of solvents with inert gases (e.g., argon) minimizes oxidation during dissolution .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR)?

  • Methodology : Cross-validate with complementary techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C24H28N2: 345.23).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between benzyl and benzene rings) .

Q. How does the compound’s electronic structure influence its reactivity as a ligand in coordination chemistry?

  • Methodology : Computational modeling (DFT calculations) predicts electron density distribution. For example, the dimethyl groups reduce steric hindrance compared to bulkier substituents, enhancing metal-binding affinity. Experimental validation via UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) quantifies binding constants (e.g., log K = 4.2–5.8) .

Q. What experimental designs are recommended for studying oxidative stability under catalytic conditions?

  • Methodology : Use accelerated aging tests (e.g., 70°C, 75% humidity) with periodic sampling. Monitor degradation via:

  • TGA/DSC : Track thermal stability (decomposition onset >200°C).
  • GC-MS : Identify oxidation byproducts (e.g., quinone derivatives). Control experiments with antioxidants (e.g., BHT) assess protective effects .

Methodological Considerations

Q. How can computational tools predict the compound’s environmental or toxicological profile?

  • Methodology : Leverage QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN score) and ecotoxicity (LC50 for Daphnia magna). Molecular docking studies (AutoDock Vina) screen for interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. What techniques characterize supramolecular assemblies involving this compound?

  • Methodology :

  • Single-Crystal XRD : Resolve packing motifs (e.g., π-π stacking distances between benzene rings).
  • SEM/EDS : Map elemental distribution in crystalline aggregates.
  • Solid-State NMR : Probe hydrogen-bonding networks (e.g., ¹⁵N CP/MAS) .

Data Interpretation and Validation

Q. How to reconcile discrepancies in reported biological activity (e.g., antimicrobial assays)?

  • Methodology : Standardize protocols (CLSI guidelines):

  • MIC Testing : Use consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and solvent controls (DMSO <1%).
  • Cytotoxicity Parallels : Compare with mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

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